REACTION_CXSMILES
|
[C:1]([NH:9][C:10]1[N:14](C(=O)C2C=CC=CC=2)[N:13]=[C:12]([C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=2)[CH:11]=1)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH-].[K+]>>[C:1]([NH:9][C:10]1[CH:11]=[C:12]([C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=2)[NH:13][N:14]=1)(=[O:8])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2|
|
Name
|
5-benzoylamino-3-phenyl-1-benzoylpyrazole
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)NC1=CC(=NN1C(C1=CC=CC=C1)=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated in a water bath
|
Type
|
FILTRATION
|
Details
|
The cooled suspension was filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
air-dried
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(=O)NC1=NNC(=C1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.18 mmol | |
AMOUNT: MASS | 48 mg | |
YIELD: PERCENTYIELD | 67% | |
YIELD: CALCULATEDPERCENTYIELD | 66.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |